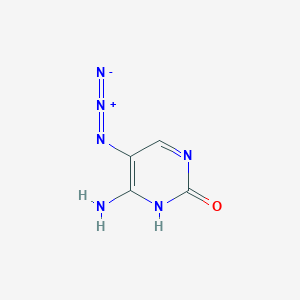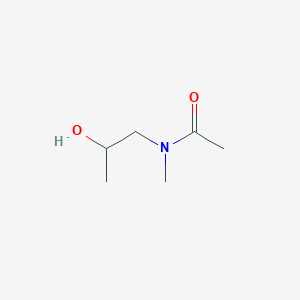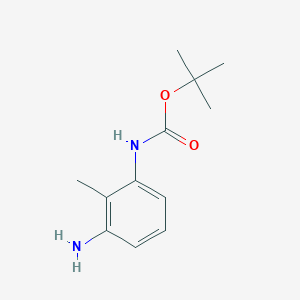
6-amino-5-azido-1H-pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-5-azido-1H-pyrimidin-2-one, also known as AAPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a synthetic intermediate and a bioactive molecule. AAPO is a pyrimidine derivative that contains an azido group at the 5-position and an amino group at the 6-position. This unique structure makes it an attractive target for chemical synthesis and biological research.
Mecanismo De Acción
The mechanism of action of 6-amino-5-azido-1H-pyrimidin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in DNA replication and transcription. 6-amino-5-azido-1H-pyrimidin-2-one has been shown to inhibit the activity of thymidylate synthase, which is an essential enzyme for the synthesis of DNA. It has also been shown to inhibit the activity of reverse transcriptase, which is an enzyme required for the replication of retroviruses such as HIV.
Biochemical and Physiological Effects:
6-amino-5-azido-1H-pyrimidin-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer. 6-amino-5-azido-1H-pyrimidin-2-one has also been shown to inhibit the growth of various bacterial strains, including antibiotic-resistant strains. Additionally, 6-amino-5-azido-1H-pyrimidin-2-one has been shown to exhibit neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-amino-5-azido-1H-pyrimidin-2-one is its ease of synthesis, which makes it a readily available compound for laboratory experiments. Additionally, 6-amino-5-azido-1H-pyrimidin-2-one has been shown to exhibit a wide range of biological activities, which makes it a versatile molecule for studying various biological processes. However, one of the limitations of 6-amino-5-azido-1H-pyrimidin-2-one is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 6-amino-5-azido-1H-pyrimidin-2-one. One of the areas of interest is the development of novel nucleoside analogs based on 6-amino-5-azido-1H-pyrimidin-2-one, which may have improved efficacy and safety profiles compared to existing antiviral drugs. Another area of interest is the investigation of the neuroprotective effects of 6-amino-5-azido-1H-pyrimidin-2-one, which may have implications for the treatment of neurodegenerative diseases. Additionally, the development of new synthetic methods for 6-amino-5-azido-1H-pyrimidin-2-one may lead to the discovery of novel derivatives with improved biological activities.
Métodos De Síntesis
The synthesis of 6-amino-5-azido-1H-pyrimidin-2-one involves a series of chemical reactions starting from uracil, which is a commonly available starting material. The first step involves the protection of the amino group at the 6-position using a suitable protecting group. This is followed by the introduction of the azido group at the 5-position using a diazotization reaction. The final step involves the removal of the protecting group to obtain 6-amino-5-azido-1H-pyrimidin-2-one in high yield and purity.
Aplicaciones Científicas De Investigación
6-amino-5-azido-1H-pyrimidin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antiviral, anticancer, and antibacterial properties. 6-amino-5-azido-1H-pyrimidin-2-one has also been used as a precursor for the synthesis of various nucleoside analogs, which have shown promising results in the treatment of viral infections such as HIV and hepatitis B.
Propiedades
Número CAS |
163622-45-5 |
|---|---|
Nombre del producto |
6-amino-5-azido-1H-pyrimidin-2-one |
Fórmula molecular |
C4H4N6O |
Peso molecular |
152.11 g/mol |
Nombre IUPAC |
6-amino-5-azido-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H4N6O/c5-3-2(9-10-6)1-7-4(11)8-3/h1H,(H3,5,7,8,11) |
Clave InChI |
HOTOENNAJDHAFW-UHFFFAOYSA-N |
SMILES |
C1=NC(=O)NC(=C1N=[N+]=[N-])N |
SMILES canónico |
C1=NC(=O)NC(=C1N=[N+]=[N-])N |
Sinónimos |
2(1H)-Pyrimidinone, 4-amino-5-azido- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)

![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)


![3-Pyridineacetic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-,ethyl ester](/img/structure/B68675.png)
![N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B68680.png)




